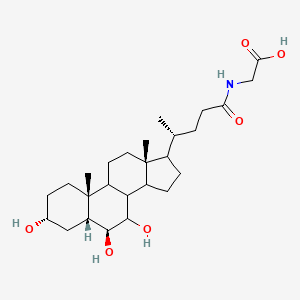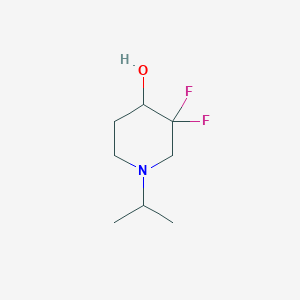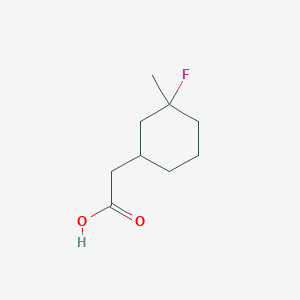![molecular formula C16H14NO3S- B13058376 [(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]aminobenzenesulfonate](/img/structure/B13058376.png)
[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]aminobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]aminobenzenesulfonate is a chemical compound with the molecular formula C16H15NO3S It is known for its unique structure, which includes a tetrahydronaphthalene moiety linked to an aminobenzenesulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]aminobenzenesulfonate typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with aminobenzenesulfonic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]aminobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of amines or other reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can result in a variety of derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]aminobenzenesulfonate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.
Industry: Used in the production of dyes, pigments, and other industrial chemicals due to its reactivity and stability.
Wirkmechanismus
The mechanism of action of [(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]aminobenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or changes in gene expression.
Vergleich Mit ähnlichen Verbindungen
[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]aminobenzenesulfonate can be compared with similar compounds such as:
[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino 4-methoxybenzene-1-sulfonate: This compound has a methoxy group on the benzene ring, which can influence its reactivity and applications.
[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino 4-chlorobenzene-1-sulfonate:
2-[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetic acid: This compound has an acetic acid group, which can alter its reactivity and biological activity.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C16H14NO3S- |
|---|---|
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
2-(3,4-dihydro-2H-naphthalen-1-ylideneamino)benzenesulfonate |
InChI |
InChI=1S/C16H15NO3S/c18-21(19,20)16-11-4-3-9-15(16)17-14-10-5-7-12-6-1-2-8-13(12)14/h1-4,6,8-9,11H,5,7,10H2,(H,18,19,20)/p-1 |
InChI-Schlüssel |
LUOVNGKEODPVRS-UHFFFAOYSA-M |
Kanonische SMILES |
C1CC2=CC=CC=C2C(=NC3=CC=CC=C3S(=O)(=O)[O-])C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



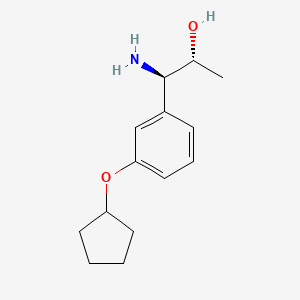
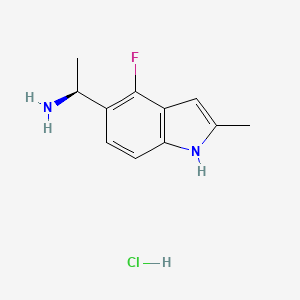
![6-(Ethoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13058319.png)
![5-[5-(5-bromo-3-hexylthiophen-2-yl)-3-hexylthiophen-2-yl]thiophene-2-carbaldehyde](/img/structure/B13058332.png)
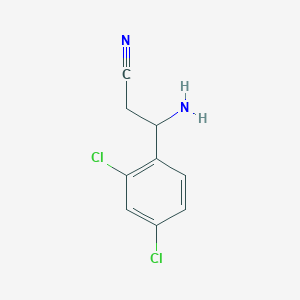
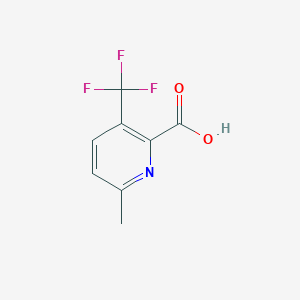
![3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-one](/img/structure/B13058362.png)
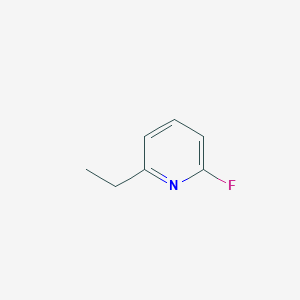
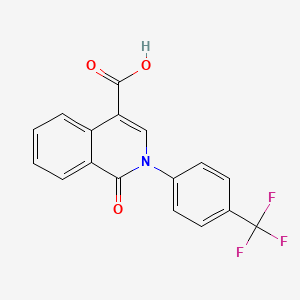
![7-Fluoropyrido[2,3-b]pyrazin-3(4h)-one](/img/structure/B13058382.png)
